molecular formula C18H13N5O2S2 B2730266 2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide CAS No. 1251696-96-4

2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide

Cat. No.: B2730266
CAS No.: 1251696-96-4
M. Wt: 395.46
InChI Key: QJWDHRPOMKDYHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrimidinone derivative featuring a thiophene substituent at position 4 of the pyrimidinone ring and an acetamide linker connected to a thiazole moiety substituted with a pyridin-3-yl group. Its structural complexity combines heterocyclic systems (pyrimidinone, thiophene, thiazole, pyridine) known for diverse pharmacological activities, including kinase inhibition and antimicrobial effects.

Properties

IUPAC Name

2-(6-oxo-4-thiophen-2-ylpyrimidin-1-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5O2S2/c24-16(22-18-21-14(10-27-18)12-3-1-5-19-8-12)9-23-11-20-13(7-17(23)25)15-4-2-6-26-15/h1-8,10-11H,9H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJWDHRPOMKDYHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CSC(=N2)NC(=O)CN3C=NC(=CC3=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide is a complex organic molecule with significant potential in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research. Its structural complexity, featuring multiple heterocycles, suggests diverse biological activities that warrant detailed exploration.

Chemical Structure and Properties

The molecular formula of this compound is C18H13N5O2S2C_{18}H_{13}N_{5}O_{2}S_{2}, with a molecular weight of approximately 395.46 g/mol. The presence of thiophene, pyrimidine, and thiazole moieties contributes to its pharmacological properties. The synthesis typically involves multi-step organic reactions and purification techniques such as chromatography .

Antimicrobial Activity

Research indicates that compounds similar to 2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide exhibit notable antimicrobial properties. For instance, derivatives in the thiazole series have shown efficacy against Mycobacterium tuberculosis, achieving sub-micromolar minimum inhibitory concentrations (MICs) .

CompoundTarget BacteriaMIC (μM)
Compound AM. tuberculosis0.70
Compound BE. coli1.35
Compound CKlebsiella sp.2.18

This suggests potential for further development as anti-tubercular agents, emphasizing the significance of structural features in determining activity.

Anticancer Activity

The compound's structure also positions it as a candidate for anticancer research. Studies have shown that similar thiazole derivatives can induce apoptosis in cancer cell lines, suggesting a mechanism involving the modulation of cellular pathways related to survival and proliferation .

While the precise mechanism of action for 2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide remains to be fully elucidated, it is believed to involve interactions with specific biological targets such as enzymes or receptors involved in disease processes. The incorporation of multiple heterocycles may enhance binding affinity and specificity towards these targets .

Case Study 1: Antitubercular Efficacy

In a recent study, several derivatives were synthesized and tested against M. tuberculosis H37Ra. Among these, certain compounds exhibited IC50 values ranging from 1.35 to 2.18 μM, demonstrating significant antitubercular activity while maintaining low cytotoxicity towards human cells . This highlights the potential therapeutic index of these compounds.

Case Study 2: Cytotoxicity Assessment

Another study evaluated the cytotoxic effects of thiazole derivatives on human embryonic kidney (HEK293) cells. The results indicated that most active compounds were non-toxic at therapeutic concentrations, supporting their safety profile for further clinical development .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide exhibit significant anticancer properties by inhibiting cyclin-dependent kinases (CDKs). CDKs play a crucial role in regulating the cell cycle, and their inhibition can lead to reduced cell proliferation, making these compounds potential candidates for cancer therapy .

Key Findings:

  • In vitro studies have shown that this class of compounds can inhibit CDK4 and CDK6, which are associated with various cancers.
  • Experimental results demonstrated that treatment with these compounds resulted in apoptosis in cancer cell lines, indicating their potential as therapeutic agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar derivatives have shown promising activity against a range of bacterial and fungal pathogens. The structural diversity provided by the thiophene and pyrimidine rings contributes to enhanced interaction with microbial targets .

Case Studies:

  • Antibacterial Screening : Compounds derived from thiazole-pyrimidine frameworks demonstrated varying degrees of inhibition against clinical strains of bacteria when subjected to agar diffusion methods.
  • Fungal Inhibition : Studies indicated effective antifungal activity comparable to established antibiotics, suggesting potential applications in treating infections caused by resistant strains .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Core Structure Key Substituents Synthetic Yield Noted Activity Reference
Target Compound Pyrimidinone Thiophen-2-yl, 4-(pyridin-3-yl)thiazol-2-yl N/A Hypothesized kinase inhibition
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-(methylamino)acetamide (6a) Coumarin Chromen-3-yl, methylamino 60% Anticancer (in vitro screening)
2-((3-(3,5-Dimethoxyphenyl)-4-oxopyrimidin-2-yl)thio)-N-(6-CF3-benzothiazol-2-yl)acetamide (19) Pyrimidinone (thio-linked) 3,5-Dimethoxyphenyl, 6-CF3-benzothiazole 79% CK1 kinase inhibition (IC50 = 0.12 µM)
2-[6-Oxo-3-(4-thiomorpholinyl)pyridazin-1(6H)-yl]-N-(thiazol-2-yl)acetamide Pyridazine Thiomorpholinyl, thiazol-2-yl N/A Unreported
2-(4-(3-Oxo-benzo[b][1,4]oxazin-4-yl)propanoylpiperazin-1-yl)-N-(thiazol-2-yl)acetamide (29c) Benzo[b][1,4]oxazin-3-one Piperazine, benzo[b][1,4]oxazin-3-one 79% Antiproliferative activity

Key Observations

Core Heterocycle Influence: The pyrimidinone core (target compound) offers a planar structure for hydrogen bonding, whereas coumarin (6a) and benzo[b][1,4]oxazin-3-one (29c) provide extended π-systems for enhanced binding to hydrophobic pockets .

Substituent Effects: Thiophene vs. Chromenone: The thiophene in the target compound likely improves metabolic stability over the oxygen-rich coumarin (6a), which may be prone to oxidative degradation . Pyridin-3-yl vs. Benzothiazole: The pyridin-3-yl group (target compound) offers a basic nitrogen for solubility, contrasting with the electron-withdrawing CF3 group in compound 19, which enhances kinase binding but reduces solubility .

Synthetic Accessibility :

  • The target compound’s synthesis (unreported in evidence) may parallel methods for 6a-t (coumarin derivatives), involving acetamide alkylation and nucleophilic substitution, but with lower yields due to steric hindrance from the pyridin-3-yl group .
  • Compound 19 achieved a 79% yield via thioether formation, suggesting sulfur linkages may offer synthetic advantages over oxygen-based linkages .

Biological Activity Trends: Pyrimidinone derivatives with electron-deficient substituents (e.g., CF3 in 19) show stronger kinase inhibition, while coumarin derivatives (6a) prioritize antiproliferative effects . The absence of thiomorpholinyl or piperazine groups in the target compound may limit off-target interactions compared to analogues in and .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide?

  • Methodological Answer : Synthesis involves multi-step organic reactions, including:

  • Thioamide formation : React thiophen-2-yl derivatives with thiourea or thioacetamide under reflux conditions .
  • Acylation : Introduce the acetamide group via chloroacetylation using 2-chloroacetamide derivatives in the presence of triethylamine .
  • Cross-coupling : Utilize palladium-catalyzed Suzuki or Heck reactions to attach the pyridinyl-thiazole moiety .
  • Key conditions : Optimize yields with temperature control (70–100°C), anhydrous solvents (DMF, THF), and inert atmospheres .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Structural confirmation : Use 1H^1H-NMR and 13C^{13}C-NMR to verify substituent positions and stereochemistry .
  • Purity assessment : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (MS) for molecular weight validation .
  • Degradation analysis : Monitor stability via LC-MS under physiological pH (7.4) and thermal stress (40–60°C) .

Q. What are the primary biological activities observed in structurally similar compounds?

  • Methodological Answer : Thiazole-pyrimidine hybrids exhibit:

  • Enzyme inhibition : Kinase and protease inhibition via π-π stacking and hydrogen bonding with catalytic sites .
  • Antimicrobial activity : Disruption of bacterial cell membranes (e.g., against S. aureus) through lipophilic interactions .
  • Anticancer potential : Apoptosis induction in cancer cell lines (e.g., MCF-7) via ROS generation and mitochondrial pathway activation .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

  • Methodological Answer :

  • Reaction path prediction : Use quantum chemical calculations (DFT) to identify low-energy intermediates and transition states .
  • Condition optimization : Apply machine learning to analyze experimental datasets (e.g., solvent polarity, catalyst loading) and predict optimal parameters .
  • Regioselectivity modeling : Simulate electronic effects (Fukui indices) to guide functionalization of the pyrimidine ring .

Q. What strategies resolve contradictions in reaction yield data across studies?

  • Methodological Answer :

  • Design of Experiments (DOE) : Systematically vary catalysts (e.g., Pd(OAc)2_2 vs. PdCl2_2), solvents (polar vs. nonpolar), and temperatures to identify critical factors .
  • Byproduct analysis : Use GC-MS to trace side reactions (e.g., over-oxidation of thioamides) and adjust stoichiometry .
  • Reproducibility protocols : Standardize purification methods (e.g., column chromatography vs. recrystallization) to minimize variability .

Q. How to design experiments to study its interaction with biological targets?

  • Methodological Answer :

  • Binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity for kinases (e.g., EGFR) .
  • Molecular docking : Use AutoDock Vina to predict binding poses in ATP-binding pockets; validate with site-directed mutagenesis .
  • Cellular uptake studies : Fluorescent tagging (e.g., BODIPY) and confocal microscopy to track sublocalization in cancer cells .

Q. What are the challenges in regioselective functionalization of the pyrimidine ring?

  • Methodological Answer :

  • Steric hindrance : Bulky substituents (e.g., thiophen-2-yl) limit access to C-2 and C-4 positions; employ directing groups (e.g., -NH2_2) to guide electrophilic substitution .
  • Electronic effects : Electron-withdrawing groups (e.g., -CF3_3) deactivate certain positions; DFT calculations predict reactivity patterns .
  • Catalyst selection : Use Pd/XPhos systems for selective C-H activation at less hindered sites .

Q. How to address stability issues under physiological conditions?

  • Methodological Answer :

  • pH-dependent degradation : Conduct accelerated stability testing in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C; identify hydrolysis-prone sites (e.g., acetamide linkage) .
  • Formulation strategies : Encapsulate in PEGylated liposomes to enhance plasma stability and reduce hepatic clearance .
  • Metabolite profiling : Use LC-HRMS to identify Phase I/II metabolites in microsomal assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.